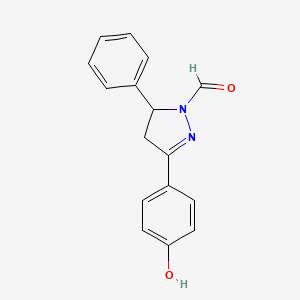![molecular formula C24H28N2O2 B6052958 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP is a member of the pyrrolidinone class of compounds and has been shown to have unique properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is not fully understood. However, it is believed that the compound works by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to reduce inflammation and oxidative stress, which may contribute to its anti-tumor and anti-depressant effects.
实验室实验的优点和局限性
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are some limitations to using this compound in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and side effects. Researchers must also be careful when handling this compound, as it is a potent compound that can cause harm if not handled properly.
未来方向
There are several future directions for research on 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone. One area of interest is the potential use of this compound in the treatment of neurological disorders. Researchers are also interested in exploring the anti-tumor properties of this compound and its potential use in cancer therapy. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential side effects.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. While there are limitations to using this compound in lab experiments, the compound has several advantages and is a promising candidate for further research.
合成方法
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone can be synthesized through a multistep process that involves the reaction of various reagents and catalysts. The synthesis method of this compound is complex and requires expertise in organic chemistry. The process involves the use of several chemicals, including pyrrolidine, phenethylamine, and benzaldehyde. The synthesis method of this compound has been optimized to increase the yield and purity of the compound.
科学研究应用
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
1-phenyl-3-[4-(2-phenylethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(22-15-18-26(24(22)28)21-9-5-2-6-10-21)25-16-13-20(14-17-25)12-11-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENUSBJYHNTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6052878.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6052943.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
